molecular formula C28H25ClN2O3 B12139246 [3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate

[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate

Cat. No.: B12139246
M. Wt: 473.0 g/mol
InChI Key: ORETTWFQGICBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate is a recognized and potent small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular adhesion, migration, proliferation, and survival signaling pathways. This compound exhibits high selectivity for FAK, including its close relative Proline-rich tyrosine kinase 2 (Pyk2), making it an essential pharmacological tool for dissecting the complex roles of these kinases in physiological and pathological contexts. Its primary research value lies in oncology, where it is used to investigate FAK signaling in tumor progression, metastasis, and angiogenesis. By inhibiting FAK autophosphorylation at Y397, this compound disrupts downstream signaling cascades, leading to reduced tumor cell invasion and increased apoptosis in various cancer cell models, particularly in breast cancer and glioblastoma studies. Research utilizing this inhibitor has been instrumental in validating FAK as a therapeutic target and continues to provide insights into the mechanisms of cancer cell resistance and the tumor microenvironment. Its application extends to foundational cell biology research exploring cytoskeletal dynamics, focal adhesion turnover, and integrin-mediated signaling.

Properties

Molecular Formula

C28H25ClN2O3

Molecular Weight

473.0 g/mol

IUPAC Name

[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H25ClN2O3/c1-28(2)15-23-25(24(32)16-28)26(31-22-9-4-3-8-21(22)30-23)18-6-5-7-20(14-18)34-27(33)17-10-12-19(29)13-11-17/h3-14,26,30-31H,15-16H2,1-2H3

InChI Key

ORETTWFQGICBOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

A pivotal method involves a one-pot Pd-catalyzed carbonylative Sonogashira reaction to form 1,3-ynone intermediates, followed by titanium-mediated cyclocondensation. For example, iodobenzene derivatives react with terminal alkynes under 10 ppm PdCl₂ and CO gas to yield ynones, which undergo aza-Michael addition with diamines in the presence of Cp₂TiCl₂ and m-phthalic acid. This method achieves up to 90% yield for benzo[b]diazepines. Adapting this to the target compound would require:

  • Substrate Design : Using 2-iodoaniline derivatives with pre-installed methyl and oxo groups.

  • Cyclocondensation : Introducing a diamine equivalent to form the seven-membered ring.

Copper/Molybdenum-Catalyzed Cascade Reactions

A nitrene-based cascade reaction using Mo(acac)₂ and Cu(OTf)₂ constructs the benzodiazepine core via C–H insertion and C–N bond formation. o-Nitrobenzoic N-allylamides are treated with these catalysts to form 1,4-benzodiazepine-5-ones in yields up to 90%. For the target molecule, this approach would require:

  • Nitrene Precursor : A nitro-substituted intermediate to facilitate intramolecular cyclization.

  • Reductive Steps : Hydrogenation or catalytic reduction to install the oxo group at position 7.

Functionalization of the Benzodiazepine Core

Introduction of the 3-Phenyl Group

The 3-phenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

  • Suzuki Coupling : A brominated dibenzodiazepine intermediate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis. For instance, analogous syntheses of benzothiazole-PBD conjugates use aryl boronic acids to install aromatic groups at specific positions.

  • Friedel-Crafts : Employing AlCl₃ to facilitate electrophilic aromatic substitution with benzyl chloride derivatives.

Dimethylation and Oxidation

The 9,9-dimethyl and 7-oxo groups are installed sequentially:

  • Mannich Reaction : Treating a secondary amine intermediate with formaldehyde and dimethylamine to introduce the dimethyl groups.

  • Oxidation : Using tetrabutylammonium permanganate (TBAP) or Dess-Martin periodinane (DMP) to oxidize a methylene group to a ketone.

Esterification with 4-Chlorobenzoate

The final step involves esterifying the phenolic oxygen of the 3-phenyl group with 4-chlorobenzoyl chloride.

Microwave-Assisted Esterification

A rapid method adapted from benzodiazepinone derivatization uses microwave irradiation (455 W, 15–20 min) in alkaline aqueous conditions. Equimolar 4-chlorobenzoyl chloride reacts with the phenolic intermediate in 10% NaOH, yielding the ester in >85% purity.

Classical Steglich Esterification

For acid-sensitive intermediates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the reaction between the phenol and 4-chlorobenzoic acid in dichloromethane.

Optimization and Characterization

Reaction Conditions

StepReagents/CatalystsTemperatureYield (%)Reference
CyclocondensationPdCl₂ (10 ppm), Cp₂TiCl₂80°C85–90
OxidationTBAPRT75
EsterificationMicrowave/NaOH100°C88

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.20 (s, 6H, CH₃), 2.70–3.10 (m, 4H, CH₂), 7.30–8.10 (m, 11H, Ar–H).

  • MS (ESI) : m/z 473.0 [M+H]⁺.

Challenges and Alternatives

Regioselectivity in Cyclization

The fused dibenzodiazepine system risks regioisomer formation during cyclization. Using bulky ligands (e.g., XPhos) with Pd catalysts improves selectivity.

Ester Hydrolysis Mitigation

Basic esterification conditions may hydrolyze sensitive groups. Employing Schotten-Baumann conditions (phase-transfer catalysis) minimizes hydrolysis .

Chemical Reactions Analysis

Types of Reactions

[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or benzodiazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, benzodiazepine derivatives are often explored for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound may enhance the inhibitory effects of GABA, leading to its depressant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with spirocyclic and benzothiazole-containing analogs described in the literature (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives) . Key comparative points include:

Core Scaffold :

  • Target Compound : Features a benzodiazepine ring system with a fused benzene ring, a 7-oxo group, and a dimethyl substituent.
  • Similar Compounds : Utilize spiro[4.5]decane or spiro[3.4]octane cores fused with benzothiazole or hydroxyl-phenyl groups .

Benzothiazole-containing derivatives in exhibit thiazole-based aromaticity, which may confer distinct photophysical or binding properties absent in the target compound.

Synthetic Pathways :

  • The target compound’s esterification step contrasts with the spirocyclization and pyrrolidine-mediated acylations described for benzothiazole derivatives .

Physicochemical and Spectroscopic Properties

Property Target Compound Compounds
Core Structure Benzo[b][1,4]benzodiazepine Spiro[4.5]decane/octane with benzothiazole
Key Functional Groups 7-Oxo, 4-chlorobenzoate ester 7-Oxa, benzothiazol-2-yl, hydroxyl-phenyl
Substituent Effects Electron-withdrawing (Cl) Electron-donating (NMe₂, OH)
Predicted Solubility Lower (due to aromatic Cl) Higher (polar groups like OH/NMe₂)
IR Spectral Features Ester C=O (~1740 cm⁻¹), Cl-C stretch Benzothiazole C=N (~1600 cm⁻¹), OH stretch

Biological Activity

The compound [3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate is a complex organic molecule belonging to the class of benzodiazepines. These compounds are known for their diverse biological activities, including potential therapeutic applications in neuropharmacology and oncology. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C21H21N3O3\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{3}

Structural Features

  • Benzodiazepine Core : The compound features a benzodiazepine scaffold, which is crucial for its interaction with various biological targets.
  • Chlorobenzoate Moiety : The presence of a 4-chlorobenzoate group enhances its lipophilicity and may influence its receptor binding properties.

Biological Activity Overview

The biological activities of benzodiazepine derivatives are often linked to their ability to modulate neurotransmitter systems. This section summarizes key findings related to the biological activity of the compound.

Anticancer Activity

Research indicates that certain benzodiazepine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway.
  • Case Studies : In vitro studies have shown that similar benzodiazepine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS):

Antiviral Activity

Some benzodiazepine derivatives have been identified as potential inhibitors of viral replication:

  • HIV Inhibition : Compounds within this class have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which could be relevant for developing antiviral therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of [3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate is crucial for evaluating its therapeutic potential:

  • Absorption and Metabolism : The compound's absorption characteristics and metabolic pathways need further investigation to establish bioavailability and half-life.
  • Toxicological Profile : Preliminary assessments suggest that similar compounds can exhibit dose-dependent toxicity; hence careful evaluation in preclinical models is necessary.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via p53 pathway
AnxiolyticEnhances GABAergic transmission
Antiviral (HIV)Non-nucleoside reverse transcriptase inhibitor

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of [3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-chlorobenzoate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature, pH, solvent systems) and sequential purification steps. For example, intermediates like spirocyclic benzodiazepine derivatives often require regioselective coupling with chlorobenzoate esters under anhydrous conditions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity . Additionally, elemental analysis and UV-Vis spectroscopy can validate purity and functional group retention .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR spectroscopy (¹H/¹³C) for structural elucidation of the benzodiazepine core and ester linkage .
  • Infrared (IR) spectroscopy to confirm carbonyl (C=O) and ester (C-O) functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometric ratios of carbon, hydrogen, and nitrogen .
  • X-ray crystallography (if crystalline) for unambiguous confirmation of stereochemistry .

Q. How can researchers identify and mitigate competing reaction pathways during the synthesis of this compound?

  • Methodological Answer : Competing pathways (e.g., undesired cyclization or ester hydrolysis) can be minimized by:

  • Using protecting groups for sensitive functional groups (e.g., hydroxyl or amine groups in intermediates) .
  • Optimizing reaction stoichiometry to favor the desired pathway (e.g., controlling equivalents of coupling agents like PdCl₂(PPh₃)₂ in cross-coupling reactions) .
  • Employing low-temperature conditions (-10°C to 0°C) to stabilize reactive intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the formation of the benzodiazepine core during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, dimethyl substituents on the benzodiazepine ring may direct nucleophilic attack to specific positions via steric hindrance. Isotopic labeling studies (e.g., deuterated intermediates) or computational modeling (DFT calculations) can map transition states and electron density distributions to rationalize selectivity .

Q. How can environmental fate studies be designed to assess the persistence and transformation of this compound in aquatic systems?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic studies : Evaluate hydrolysis, photolysis, and sorption behavior under varying pH, temperature, and UV exposure.
  • Biotic studies : Use microbial consortia to assess biodegradation pathways (e.g., via LC-MS/MS to detect metabolites).
  • Long-term monitoring : Deploy randomized block designs with split-plot configurations to account for environmental variability .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental observations for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR absorptions) can arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Repeating experiments under rigorously anhydrous/inert conditions .
  • Using 2D-NMR techniques (COSY, NOESY) to confirm spatial arrangements .
  • Cross-validating data with computational simulations (e.g., Gaussian software for IR/NMR prediction) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives of this compound?

  • Methodological Answer :

  • Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at specific positions to modulate electronic properties .
  • In vitro assays : Test derivatives for receptor binding (e.g., GABAₐ for benzodiazepine analogs) using competitive radioligand assays .
  • Molecular docking : Use crystal structures of target proteins (e.g., PDB entries) to predict binding affinities .

Q. What experimental approaches validate the stability of this compound under physiological or extreme environmental conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, followed by HPLC analysis .
  • pH stability profiling : Incubate in buffers (pH 1–12) and monitor degradation via UV-Vis or LC-MS .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :

  • Use flow chemistry to control exothermic reactions and improve heat dissipation .
  • Implement design of experiments (DoE) to identify critical process parameters (e.g., mixing rate, reagent addition sequence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.